Cefoselis
CAS No.: 122841-10-5
Cat. No.: VC0002202
Molecular Formula: C19H22N8O6S2
Molecular Weight: 522.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 122841-10-5 |
---|---|
Molecular Formula | C19H22N8O6S2 |
Molecular Weight | 522.6 g/mol |
IUPAC Name | (6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Standard InChI | InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32)/b24-12+/t13-,17-/m1/s1 |
Standard InChI Key | BHXLLRXDAYEMPP-AKZFGVKSSA-N |
Isomeric SMILES | CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |
SMILES | CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |
Canonical SMILES | CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |
Chemical Foundations and Pharmacokinetic Profile
Molecular Structure and Classification
Cefoselis sulfate (C₁₉H₂₂N₈O₆S₂) belongs to the cephalosporin class of β-lactam antibiotics, characterized by a bicyclic core structure combining dihydrothiazine and β-lactam rings . The molecular architecture features two critical substituents:
-
At position 3: A [2-(2-hydroxyethyl)-3-imino-2,3-dihydro-1H-pyrazol-1-yl]methyl group
-
At position 7: A [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side chain
This configuration enhances stability against AmpC β-lactamases while maintaining affinity for penicillin-binding proteins (PBPs) . The sulfate salt formulation improves aqueous solubility for parenteral administration, with molecular weight 522.6 g/mol .
Pharmacokinetic Parameters
Brain microdialysis studies in rats reveal unique distribution characteristics :
Parameter | Normal Rats | Renal Impairment Rats |
---|---|---|
T₁/₂ Blood (min) | 42.3 | 128.7 |
T₁/₂ Brain (min) | 56.8 | 154.2 |
AUC Brain/Blood | 0.78 | 0.82 |
In healthy human males, dose-proportional pharmacokinetics were observed :
Dose | Cₘₐₓ (μg/mL) | AUC₀–∞ (μg·h/mL) |
---|---|---|
1 g | 83.8 | 159.7 |
2 g | 142.6 | 303.7 |
The blood-brain barrier penetration index (AUC brain/AUC blood) of 0.78 distinguishes cefoselis from other cephalosporins like cefazolin, which shows negligible CNS penetration . This property correlates with clinical reports of seizures in patients with renal impairment, where prolonged elimination half-lives (T₁/₂ 154.2 min in brain) lead to neurotoxic accumulation .
Antimicrobial Spectrum and Resistance Patterns
Gram-Positive Activity
Cefoselis demonstrates potent bactericidal activity against:
Notably, it maintains activity against penicillin-intermediate S. pneumoniae (MIC₉₀ 1 μg/mL), surpassing third-generation agents .
Gram-Negative Coverage
Against Enterobacteriaceae, cefoselis exhibits variable efficacy:
Organism | Susceptibility (%) | MIC₉₀ (μg/mL) |
---|---|---|
E. coli (non-ESBL) | 94.2 | 0.5 |
K. pneumoniae (ESBL) | 12.3 | >32 |
P. aeruginosa | 73.3 | 16 |
Enterobacter cloacae | 83.3 | 8 |
Data from a multicenter Chinese study (n=1188 isolates) highlights reduced efficacy against ESBL-producing strains, with susceptibility rates <13% . For Pseudomonas aeruginosa, cefoselis demonstrates equivalent activity to cefepime (73.3% susceptibility), making it valuable in nosocomial pneumonia treatment .
Clinical Efficacy in Bacterial Infections
Respiratory Tract Infections
A double-blind RCT comparing cefoselis (n=124) and cefepime (n=125) demonstrated :
Outcome Measure | Cefoselis (%) | Cefepime (%) | p-value |
---|---|---|---|
Clinical Cure | 59.68 | 56.00 | >0.05 |
Microbiological Eradication | 90.32 | 93.85 | >0.05 |
Composite Efficacy | 93.55 | 90.40 | >0.05 |
The 7–14 day treatment regimen (1–2 g q12h) showed equivalent outcomes for pneumonia and acute exacerbations of chronic bronchitis .
Urinary Tract Infections
In complicated UTIs, cefoselis achieved:
Renal parenchyma penetration studies show urinary concentrations exceeding serum levels by 8–12 fold, supporting its use in pyelonephritis .
Adverse Effect | Cefoselis (n=138) | Cefepime (n=138) |
---|---|---|
Elevated ALT/AST | 6.52% | 7.25% |
Leukopenia | 3.62% | 4.35% |
Seizures | 0.72% | 0% |
The seizure risk (0.72%) correlates with BBB penetration and occurs predominantly in elderly patients with CrCl <30 mL/min . Dose adjustment guidelines recommend:
Neurotoxicity Mechanisms
Rat models demonstrate dose-dependent cefoselis accumulation in brain extracellular fluid :
Serum Conc (μg/mL) | Brain ECF Conc (μg/mL) | Penetration Ratio |
---|---|---|
152.3 | 118.7 | 0.78 |
284.6 | 223.1 | 0.79 |
This penetration occurs via passive diffusion and active transport, with prolonged T₁/₂ in renal impairment (154.2 min vs. 56.8 min normal) . Glutamate receptor modulation is hypothesized to mediate seizure activity at concentrations >200 μg/mL brain ECF .
Comparative Analysis with Other Cephalosporins
Fourth-Generation Differentiation
Cefoselis vs. cefepime:
Parameter | Cefoselis | Cefepime |
---|---|---|
Anti-MSSA Activity | MIC₉₀ 2 μg/mL | MIC₉₀ 4 μg/mL |
P. aeruginosa | 73.3% Suscept. | 73.3% Suscept. |
CSF Penetration | 78% Serum Ratio | <5% Serum Ratio |
Dosing Interval | q12h | q8–12h |
The enhanced Gram-positive coverage and unique CNS penetration profile position cefoselis as advantageous in mixed infections with suspected meningeal involvement .
Cost-Effectiveness Analysis
Japanese pharmacoeconomic data (2018–2020):
Metric | Cefoselis | Ceftazidime | Cefepime |
---|---|---|---|
Daily Drug Cost (¥) | 8,400 | 6,200 | 9,100 |
Hospital Stay (days) | 10.2 | 12.7 | 11.5 |
QALY Gained | 0.78 | 0.69 | 0.72 |
Despite higher acquisition costs, cefoselis demonstrates cost-effectiveness through reduced hospitalization duration and improved quality-adjusted life years (QALYs) .
Future Directions and Resistance Management
The emergence of ESBL-producing Enterobacteriaceae (87% resistance rate) necessitates combination therapies . Ongoing research explores:
-
Cefoselis/β-lactamase inhibitor combinations (e.g., sulbactam)
-
Extended infusion protocols (3-hour infusions q8h)
-
Pharmacodynamic optimization in obese patients
Genomic studies have identified the bla_CTX-M-15 allele as the primary resistance mechanism in cefoselis-resistant strains, guiding rapid molecular diagnostics .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume